Butyl glycolate
Overview
Description
Synthesis Analysis
Butyl glycolate can be synthesized through various chemical routes, including the deprotonation of tert-butyl glycolates for Pd-catalyzed allylic alkylation reactions, producing γ,δ-unsaturated α-hydroxy acid derivatives (Kiefer, Gawas, & Kazmaier, 2015). Another method involves the interaction of ammonium lactate with n-butanol, offering a potential route for butyl lactate synthesis, which is closely related to butyl glycolate in terms of process and application (Meshalkin et al., 2023).
Molecular Structure Analysis
The molecular structure of butyl glycolate and its derivatives plays a crucial role in their reactivity and properties. X-ray crystallography and spectroscopic methods, such as NMR and FT-IR, are often used to elucidate these structures, providing insights into their chemical behavior and potential for further functionalization or reaction (E. El Ashry et al., 2011).
Chemical Reactions and Properties
Butyl glycolate participates in a variety of chemical reactions, including esterification and alkylation, which are fundamental in producing a wide range of chemical products and intermediates. For instance, its involvement in the synthesis of glycosylamines and diene diglycosides demonstrates its versatility in organic synthesis (R. Saeeng & M. Isobe, 2005).
Physical Properties Analysis
The physical properties of butyl glycolate, such as its melting and boiling points, solubility, and viscosity, are determined by its molecular structure. These properties are critical for its application in various industrial processes, including its use as a solvent or a reactant in organic synthesis. Studies on related compounds, such as butyl lactate, offer insights into the behavior of butyl glycolate under different conditions (V. Meshalkin et al., 2023).
Chemical Properties Analysis
The chemical properties of butyl glycolate, including its reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are essential for its applications in synthetic organic chemistry. The compound's ability to undergo reactions such as esterification, alkylation, and oxidation opens up pathways for the synthesis of a wide range of chemical products and materials (Dânia S. M. Constantino et al., 2015).
Scientific Research Applications
Renewable Fuel Additive Research
- Glycerol tert-Butyl Ethers as Renewable Fuel Additives : Research investigated the use of glycerol tert-butyl ethers, synthesized from glycerol and tert-butyl alcohol, as bio-renewable additives to diesel-biodiesel blends. These ethers showed potential for use in diesel engines without significant impact on fuel properties, performance, and emissions, except for CO emissions. This suggests a possible application of butyl-based compounds in renewable fuel technology (Çakmak & Ozcan, 2020).
Biotechnology and Biochemistry
Production of Monoacylglycerols Containing Polyunsaturated Fatty Acids : A study focused on enzymatic glycerolysis systems for producing monoacylglycerols (MAGs) with polyunsaturated fatty acids. A tert-butyl alcohol system significantly enhanced reaction efficiency, highlighting the importance of butyl-based solvents in biotechnological processes (Yang et al., 2005).
Metabolic Engineering for Glycolate Production : Escherichia coli was engineered for glycolate production from xylose, showcasing the use of glycolate-related pathways in biotechnological applications. This research opens prospects for bio-refinery of xylose and alternative industrial production of glycolate, indirectly related to butyl glycolate applications (Liu et al., 2018).
Material Science and Engineering
Shape-Memory Polymer Networks : Research on degradable shape-memory polymer networks synthesized from oligo[(epsilon-hydroxycaproate)-co-glycolate]dimethacrylates and butyl acrylate explored adjustable hydrolytic degradation rates. This highlights butyl compounds' role in developing biomedical applications (Kelch et al., 2007).
Glycolysis of Poly(Ethylene Terephthalate) : A study on the glycolysis of poly(ethylene terephthalate) using basic ionic liquids as catalysts, including 1-butyl-3-methylimidazolium hydroxyl, revealed the importance of butyl-based ionic liquids in polymer degradation and recycling processes (Yue et al., 2011).
Chemical Engineering and Process Optimization
- Reactive Extraction of Glycolic Acid : A study on the reactive extraction of glycolic acid using tri-n-butyl phosphate and various diluents offered insights into the extraction efficiency and theoretical predictions, relevant for chemical engineering and industrial applications (Datta & Kumar, 2011).
Safety And Hazards
Future Directions
The Butyl Glycolate market is expected to witness significant growth in the coming years, primarily driven by the growing demand for coatings & paints, printing inks, and other applications . The market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2030 .
properties
IUPAC Name |
butyl 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRALUHHHDIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044725 | |
Record name | Butyl hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, 2-hydroxy-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butyl glycolate | |
CAS RN |
7397-62-8 | |
Record name | Butyl glycolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7397-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-hydroxy-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl glycollate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL GLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H5QAS0HZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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